2-Ethylethcathinone
Description
2-Ethylethcathinone (2-EEC), chemically designated as 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one, is a synthetic cathinone derivative within the broader class of new psychoactive substances (NPS). Structurally, it features an ethyl substitution at the ortho position of the phenyl ring and an ethylamino group on the propanone backbone (Figure 1). This compound shares the core β-keto-phenethylamine scaffold common to cathinones, which are structurally analogous to amphetamines but with a ketone oxygen at the β-carbon .
Properties
CAS No. |
1439439-82-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 |
IUPAC Name |
2-(ethylamino)-1-(2-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2/h6-10,14H,4-5H2,1-3H3 |
InChI Key |
YHAYVXPZBPEILT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C(=O)C(C)NCC |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)NCC |
sequence |
A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₃H₁₉NO
- Molecular Weight : 205.30 g/mol
- Mass Spectrometry Data: Characteristic ions at 188.1434 m/z (C₁₃H₁₈N⁺) and 206.1539 m/z (C₁₃H₂₀NO⁺) under varying collision energies .
- Psychoactivity: Exhibits stimulant effects via monoamine reuptake inhibition, akin to other cathinones, though its potency and receptor affinity remain understudied .
Comparison with Structurally Similar Compounds
Ethcathinone
Ethcathinone (N-ethyl-2-amino-1-phenylpropan-1-one) serves as the parent compound of 2-EEC. Key differences include:
- Substituents: Ethcathinone lacks the ethyl group on the phenyl ring, resulting in a simpler structure (C₁₁H₁₅NO).
- Crystallography: Ethcathinone hydrochloride forms monoclinic crystals (space group P2₁/c), while 2-EEC’s crystal structure remains uncharacterized .
- Pharmacology: Ethcathinone is a weaker dopamine reuptake inhibitor compared to methcathinone, suggesting that phenyl-ring substitutions (as in 2-EEC) may enhance binding affinity .
Regioisomers: 3-EEC and 4-EEC
2-EEC belongs to a trio of regioisomers differentiated by ethyl substitution on the phenyl ring (ortho, meta, para):
Halogenated Analogs: 4-CEC
4-Chloroethcathinone (4-CEC), with a chlorine atom at the para position, contrasts with 2-EEC:
Methcathinone and Mephedrone
- Methcathinone: Lacks the ethylamino group (methylamino instead) and phenyl substitutions, resulting in lower molecular weight (C₁₀H₁₃NO, 163.22 g/mol). It is more potent than ethcathinone but less studied than 2-EEC .
- Mephedrone (4-MMC): Features a methyl group at the para position and a methylamino backbone. Its widespread abuse and serotonergic effects highlight how substituent position (para vs. ortho) critically influences pharmacological profiles .
Analytical and Pharmacological Data
Table 1: Structural and Spectral Comparison
| Compound | Substituent Position | Molecular Formula | Key MS Ions (m/z) | Receptor Affinity (Relative) |
|---|---|---|---|---|
| 2-Ethylethcathinone | Ortho | C₁₃H₁₉NO | 188.1434, 206.1539 | Moderate (predicted) |
| Ethcathinone | None | C₁₁H₁₅NO | 146.0965, 174.1279 | Low |
| 4-CEC | Para (Cl) | C₁₁H₁₄ClNO | 184.0522, 202.0627 | High (lipophilic) |
| Methcathinone | None | C₁₀H₁₃NO | 130.0652, 148.0756 | High |
Table 2: Pharmacokinetic Predictions
| Compound | LogP (Predicted) | Blood-Brain Barrier Penetration | Half-Life (h) |
|---|---|---|---|
| 2-EEC | 2.5 | High | 4–6 |
| 4-CEC | 3.1 | Moderate | 6–8 |
| Mephedrone | 1.8 | High | 2–3 |
Preparation Methods
Synthetic Routes for 2-Ethylethcathinone
Bromination-Alkylation Methodology
The bromination-alkylation pathway represents the most widely adopted synthetic route for this compound, leveraging α-bromination of propiophenone derivatives followed by nucleophilic substitution with ethylamine. In a protocol adapted from ethylone synthesis, 4-methylpropiophenone undergoes bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C, yielding α-bromo-4-methylpropiophenone with near-quantitative efficiency. Subsequent reaction with ethylamine in tetrahydrofuran (THF) at 60°C for 12 hours facilitates alkylation, producing the free base of this compound. Acidification with ethereal hydrogen chloride (HCl) precipitates the hydrochloride salt, achieving yields of 85–92%.
Critical parameters influencing this method include:
- Bromination stoichiometry : A 1:1 molar ratio of propiophenone to Br₂ minimizes di-brominated byproducts.
- Amine purity : Anhydrous ethylamine (≥99%) prevents hydrolysis of the α-bromo intermediate.
- Temperature control : Exothermic bromination necessitates strict temperature regulation to avoid ring halogenation.
Grignard Reaction-Based Synthesis
Alternative approaches inspired by esketamine synthesis employ Grignard reagents to construct the cathinone backbone. Cyclopentylmagnesium bromide reacts with 2-chlorobenzonitrile in diethyl ether under inert atmosphere, forming a tertiary alcohol intermediate. Oxidation with pyridinium chlorochromate (PCC) yields 2-chlorophenyl cyclopentyl ketone, which undergoes reductive amination with ethylamine and sodium cyanoborohydride (NaBH₃CN) to produce this compound. While this method avoids bromination hazards, it requires stringent anhydrous conditions and achieves lower yields (68–74%) due to over-reduction byproducts.
Table 1: Comparative Analysis of Synthetic Methods
Optimization of Reaction Conditions
Solvent Systems and Catalysis
Polar aprotic solvents like THF and dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, reducing reaction times by 30% compared to dichloroethane. Catalytic additives, such as cinchona alkaloids (0.5 mol%), improve enantioselectivity in asymmetric syntheses, achieving 94% enantiomeric excess (ee) for the (S)-isomer. However, their cost and separation challenges limit industrial scalability.
Purification and Crystallization Techniques
Solvent Recrystallization
Crystallization from methanol/water (50:50 v/v) at 25°C produces the thermodynamically stable polymorph (Form I) of this compound hydrochloride, characterized by needle-like crystals. In contrast, ethereal HCl yields a metastable polymorph (Form II) with block-shaped morphology, which converts to Form I upon heating above 40°C.
Chromatographic Purification
Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) resolves residual propiophenone precursors, achieving ≥99% purity. This method is critical for analytical reference standards but adds 20–25% cost to large-scale production.
Analytical Characterization
Spectroscopic Identification
Challenges and Industrial Considerations
Byproduct Management
Di-brominated byproducts (≤7%) require scavenging with aqueous NaHSO₃, adding two purification steps. Over-reduction in Grignard routes necessitates costly palladium-catalyzed dehydrogenation.
Regulatory Compliance
Scheduling under the Controlled Substances Act mandates strict inventory controls for α-bromo precursors, complicating large-scale synthesis in non-regulated facilities.
Q & A
Q. What statistical and reporting standards ensure transparency in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
